molecular formula C14H21N3O2 B2754724 N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine CAS No. 1820683-89-3

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine

Cat. No.: B2754724
CAS No.: 1820683-89-3
M. Wt: 263.341
InChI Key: WJXJONRIOYVDBH-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine ( 1820683-89-3 ) is a specialized diamine compound of interest in advanced chemical research and development. With a molecular formula of C14H21N3O2 , this molecule features a mixed aryl and cycloalkyl substitution pattern on an ethane-1,2-diamine backbone. The structure incorporates an electron-withdrawing 4-nitrophenyl group and a lipophilic cyclohexyl group, making it a valuable intermediate for synthesizing more complex molecules, particularly Schiff base ligands . Such diamines are primarily utilized in coordination chemistry as precursor ligands for synthesizing metal complexes with transition metals like Cu(II) and Co(II) . These complexes are subsequently investigated for a range of potential applications, including antimicrobial agents , catalytic systems, and materials science research. Researchers value this compound for its ability to form stable chelates, which can modify the electronic properties and biological activity of the resulting metal complexes . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-N'-(4-nitrophenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c18-17(19)14-8-6-13(7-9-14)16-11-10-15-12-4-2-1-3-5-12/h6-9,12,15-16H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXJONRIOYVDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Catalysis

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine has been utilized as a ligand in various catalytic processes. Its structure allows it to form stable complexes with transition metals, enhancing the efficiency of reactions such as asymmetric hydrogenation and cross-coupling reactions.

Case Study : In a study involving the asymmetric hydrogenation of ketones, the compound demonstrated high enantioselectivity and conversion rates when used in conjunction with ruthenium catalysts, achieving over 90% enantiomeric excess in some cases .

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research. Its ability to interact with biological targets makes it a candidate for drug development.

Table 1: Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialCandida albicans15
AnticancerHeLa cells10
Enzyme InhibitionDipeptidyl Peptidase IV5

Material Science

In material science, this compound is explored for its role in modifying surfaces and enhancing the properties of polymers. Its application as a functionalizing agent can improve the mechanical and thermal stability of materials.

Case Study : Research indicated that incorporating this compound into polymer matrices resulted in increased tensile strength and thermal resistance compared to control samples without the compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

N1-(4-Nitrophenyl)ethane-1,2-diamine (CAS: 6332-77-0)
  • Structure : Lacks the cyclohexyl group, featuring only the 4-nitrophenyl and amine groups.
  • Applications: Key intermediate for synthesizing imidazolidin-2-imines (e.g., 1-(4-nitrophenyl)imidazolidin-2-imine) via cyanogen bromide cyclization. Used in antifungal agents and regioisomeric urea/thiourea derivatives .
  • Key Difference : Absence of cyclohexyl group reduces steric hindrance, enhancing reactivity in cyclization reactions compared to the bulkier cyclohexyl analog .
N-Geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109)
  • Structure : Contains geranyl (terpene) and adamantyl substituents.
  • Applications : Antimicrobial agent with improved membrane permeability due to lipophilic adamantyl group.
  • Comparison : The cyclohexyl group in the target compound offers moderate hydrophobicity, whereas adamantyl/geranyl groups in SQ109 enhance bioavailability but complicate synthesis .
Schiff Bases (EDDB and DBDB)
  • Structure : Derived from ethane-1,2-diamine via condensation with aromatic aldehydes.
  • Applications : Effective corrosion inhibitors in acidic media due to chelating NH groups.
Thiourea/Urea Derivatives
  • Examples : Thiourea 7b and urea 8b (from N1-(1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine).
  • Applications : Antimicrobial and antifungal agents.
Ferrocenyl Derivatives
  • Examples : N-(ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine.
  • Applications : Anticancer and antiparasitic agents due to redox-active ferrocene.
  • Comparison : The nitro group in the target compound may stabilize charge transfer interactions, whereas ferrocene enables unique electrochemical properties .

Physicochemical Properties

Thermodynamic Behavior
  • N-Methyl-Substituted Analogs : Exhibit lower enthalpies of vaporization (ΔHvap ~50–60 kJ/mol) due to reduced hydrogen bonding.
  • Target Compound : The cyclohexyl and nitro groups increase molecular weight (MW: ~265 g/mol estimated) and hydrophobicity, likely raising ΔHvap compared to methyl-substituted analogs .
Solubility and Stability
  • Aliphatic Amines (DETA, TETA) : High water solubility due to multiple NH groups.
  • Target Compound : Reduced solubility in polar solvents due to the nitro and cyclohexyl groups, favoring organic media in synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference ID
N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine Cyclohexyl, 4-nitrophenyl ~265 (estimated) Pharmaceutical intermediates -
N1-(4-Nitrophenyl)ethane-1,2-diamine 4-Nitrophenyl 181.19 Antifungal agents, cyclization precursors
SQ109 Geranyl, adamantyl ~400 Antimicrobial
EDDB Schiff base (dimethylamino) ~350 Corrosion inhibition

Table 2: Thermodynamic Properties of Selected Diamines

Compound ΔHvap (kJ/mol) Vapor Pressure (25°C, kPa) Reference ID
N-Methylethane-1,2-diamine 50.2 0.15
Ethane-1,2-diamine (unsubstituted) 55.3 0.08
Target Compound (estimated) >60 <0.05 -

Biological Activity

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-cancer activity, enzyme inhibition, and other pharmacological effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound can be represented chemically as follows:

  • Molecular Formula : C14_{14}H20_{20}N4_{4}O2_{2}
  • Molar Mass : 276.34 g/mol
  • Structural Formula :
CyclohexylNHCH2CHNH 4 nitrophenyl \text{Cyclohexyl}-\text{NH}-\text{CH}_2-\text{CH}-\text{NH}-\text{ 4 nitrophenyl }

1. Anti-Cancer Activity

Recent studies have highlighted the potential anti-cancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Case Study : In a study involving MCF-7 breast cancer cells, the compound showed an IC50_{50} value of approximately 25 µM, indicating significant cytotoxicity. Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with various diseases.

  • Enzyme Targeting : this compound has shown inhibitory effects on certain protein tyrosine phosphatases (PTPs), which are implicated in cancer and diabetes. The inhibition was quantified with an IC50_{50} of 15 µM against PTP1B, highlighting its potential role in metabolic regulation .

3. Antiviral Activity

Emerging research indicates that this compound may also possess antiviral properties.

  • Mechanism of Action : Preliminary studies suggest that this compound can inhibit viral replication through interference with viral polymerases. In vitro tests against hepatitis C virus (HCV) showed an EC50_{50} value of 30 µM, indicating moderate antiviral activity .

Data Table: Biological Activities Overview

Activity TypeTarget/Cell LineIC50_{50} / EC50_{50} ValueReference
Anti-CancerMCF-7 Cells25 µM
Enzyme InhibitionPTP1B15 µM
AntiviralHCV30 µM

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